molecular formula C19H15N3OS B302819 (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one

(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one

Cat. No. B302819
M. Wt: 333.4 g/mol
InChI Key: LUYZIUNYNIGVNL-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one, also known as MITO-2, is a novel compound that has been studied for its potential applications in scientific research. MITO-2 is a thiazolone-based fluorescent probe that has been developed as a tool for imaging reactive oxygen species (ROS) in living cells.

Mechanism of Action

(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one works by reacting with ROS to form a fluorescent adduct. The fluorescence of (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one is quenched in the absence of ROS, but increases upon reaction with ROS. This allows (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one to selectively detect ROS in living cells.
Biochemical and Physiological Effects:
(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one has been shown to have minimal toxicity and does not interfere with cellular processes. It has been used to study oxidative stress in a variety of cell types, including cancer cells, neurons, and cardiomyocytes.

Advantages and Limitations for Lab Experiments

(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one has several advantages as a tool for studying oxidative stress. It is highly selective for ROS, allowing for specific detection of these molecules in living cells. It is also non-invasive and does not require any special equipment for imaging. However, (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one has some limitations. It is only able to detect ROS in living cells and cannot be used to study ROS in other contexts, such as in vitro assays. Additionally, (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one is not able to distinguish between different types of ROS, which may limit its usefulness in certain applications.

Future Directions

There are several future directions for research on (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one. One potential area of study is the development of new fluorescent probes that can selectively detect different types of ROS. Another area of research is the application of (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one in animal models to study oxidative stress in vivo. Additionally, (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one may have potential applications in the diagnosis and treatment of diseases that are associated with oxidative stress, such as cancer and neurodegenerative diseases.

Synthesis Methods

(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one is synthesized through a multi-step process that involves the reaction of 2-aminothiazole with 3-methylindole-1-carboxaldehyde to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the corresponding amine, which is then reacted with 4-chloro-3-nitrobenzene to form the corresponding nitro derivative. The nitro derivative is then reduced to the corresponding amino derivative, which is finally reacted with 2-fluoro-4-nitrophenyl isothiocyanate to form (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one.

Scientific Research Applications

(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one has been studied for its potential applications in scientific research, particularly in the field of oxidative stress. Oxidative stress is a condition that occurs when there is an imbalance between the production of ROS and the body's ability to detoxify them. ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one is a fluorescent probe that can selectively detect ROS in living cells, making it a valuable tool for studying oxidative stress.

properties

Product Name

(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one

Molecular Formula

C19H15N3OS

Molecular Weight

333.4 g/mol

IUPAC Name

(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C19H15N3OS/c1-22-12-13(15-9-5-6-10-16(15)22)11-17-18(23)21-19(24-17)20-14-7-3-2-4-8-14/h2-12H,1H3,(H,20,21,23)/b17-11+

InChI Key

LUYZIUNYNIGVNL-GZTJUZNOSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N=C(S3)NC4=CC=CC=C4

SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)N=C(S3)NC4=CC=CC=C4

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)N=C(S3)NC4=CC=CC=C4

Origin of Product

United States

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